N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a benzyl group, an ethyl group, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For example, the indole derivative can be treated with benzyl chloride and ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction. The indole derivative can be treated with an acyl chloride, such as acetyl chloride, in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for its effects on various biological targets.
Medicine: The compound may have therapeutic potential for the treatment of certain diseases. Its pharmacological properties can be studied to determine its efficacy and safety.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
N-benzyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but without the methyl group on the indole ring.
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an oxo group.
These compounds may exhibit different chemical and biological properties due to variations in their structures. The presence of different functional groups can influence their reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(13-15-9-5-4-6-10-15)20(24)19(23)18-14(2)21-17-12-8-7-11-16(17)18/h4-12,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRIYMVSXIGLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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